

An In-depth Technical Guide to Cy3-PEG3-SCO

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Compound of Interest

Compound Name: Cy3-PEG3-SCO

Cat. No.: B12372832

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe **Cy3-PEG3-SCO**, designed for bioorthogonal labeling and detection. It covers the core physicochemical and spectroscopic properties, detailed experimental protocols for its application in bioconjugation, and the underlying reaction mechanisms.

Core Compound Characteristics

Cy3-PEG3-SCO is a specialized fluorescent labeling reagent composed of three key functional parts: a Cyanine3 (Cy3) fluorophore, a 3-unit polyethylene glycol (PEG) linker, and a reactive cyclooctyne (SCO) moiety. The Cy3 dye provides a bright fluorescent signal in the orange-red region of the visible spectrum. The PEG linker enhances aqueous solubility and minimizes non-specific binding. The strained cyclooctyne group enables covalent attachment to azide-modified biomolecules through a highly efficient and bioorthogonal "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is ideal for use in complex biological samples, including live cells, as it does not require a cytotoxic copper catalyst.

Quantitative Data Summary

The following tables summarize the key quantitative properties of **Cy3-PEG3-SCO** and its core fluorophore, Cy3.

Property	Value	Source
Molecular Formula	C47H65N4O6Cl	[1]
Molecular Weight	817.51 g/mol	[1]
Purity	> 95%	[1]
Appearance	Dark red solid or viscous liquid	[2]
Solubility	Soluble in water, DMSO, and DMF	[2]
Reactive Group	Cyclooctyne (SCO)	[2][3]
Reacts With	Azides (N3), Tetrazines	[1][4]

Spectroscopic Property	Value	Source
Excitation Maximum (λ_{ex})	~550 nm	[2][3]
Emission Maximum (λ_{em})	~570 nm	[2][3]
Molar Extinction Coefficient (ϵ)	~150,000 cm ⁻¹ M ⁻¹	[2][5]
Fluorescence Quantum Yield (Φ)	~0.15	[5]

Reaction Mechanism and Workflow

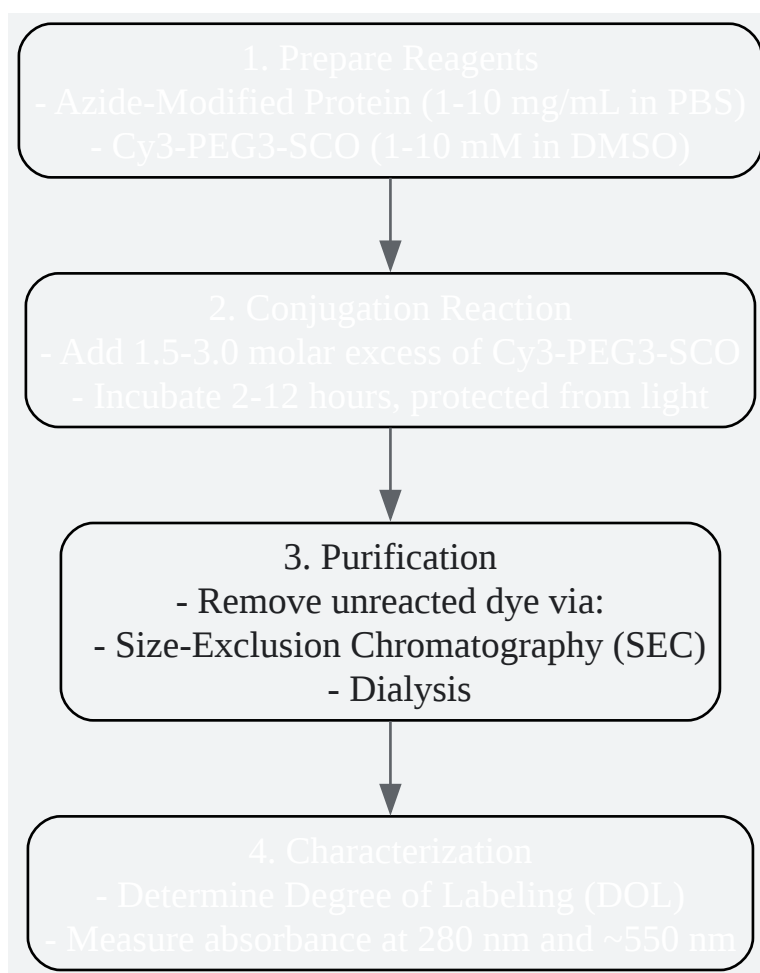
The primary application of **Cy3-PEG3-SCO** is the fluorescent labeling of biomolecules that have been modified to contain an azide group.[3] This is achieved through the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The inherent ring strain of the cyclooctyne group allows the reaction to proceed efficiently at physiological temperatures and pH without the need for a copper catalyst.[5] The reaction results in the formation of a stable, covalent triazole linkage.[5]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Caption: Mechanism of SPAAC between **Cy3-PEG3-SCO** and an azide-modified biomolecule.

General Experimental Workflow for Protein Labeling

The following diagram illustrates a typical workflow for labeling an azide-modified protein with **Cy3-PEG3-SCO**.



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Caption: Workflow for fluorescently labeling an azide-modified protein with **Cy3-PEG3-SCO**.

Experimental Protocols

Below are generalized protocols for labeling proteins and cells with **Cy3-PEG3-SCO**. These should be optimized for specific applications.

Protocol 1: Labeling of Azide-Modified Proteins

Materials:

- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **Cy3-PEG3-SCO**
- Anhydrous DMSO
- Purification column (e.g., size-exclusion chromatography) appropriate for the protein size^[3]

Procedure:

- Prepare a stock solution of **Cy3-PEG3-SCO**: Dissolve the required amount of **Cy3-PEG3-SCO** in anhydrous DMSO to create a 1-10 mM stock solution.^[2]
- Prepare the protein solution: Dilute the azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.^[2]
- Initiate the reaction: Add a 1.5 to 3.0-fold molar excess of the **Cy3-PEG3-SCO** stock solution to the protein solution.^[2] Mix gently.
- Incubate: Protect the reaction from light and incubate at room temperature for 2-4 hours or at 4°C for 2-12 hours.^[2]
- Purify: Remove unreacted **Cy3-PEG3-SCO** from the labeled protein using size-exclusion chromatography or dialysis.^[2]
- Characterize: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).^[2]

Protocol 2: Labeling of Azide-Modified Cells for Flow Cytometry

This protocol is for labeling cells that have been metabolically engineered to display azide groups on their surface glycans.

Materials:

- Azide-modified and control cell suspensions ($1-5 \times 10^6$ cells/mL)

- **Cy3-PEG3-SCO**
- Anhydrous DMSO
- Staining Buffer (e.g., PBS with 1% BSA)

Procedure:

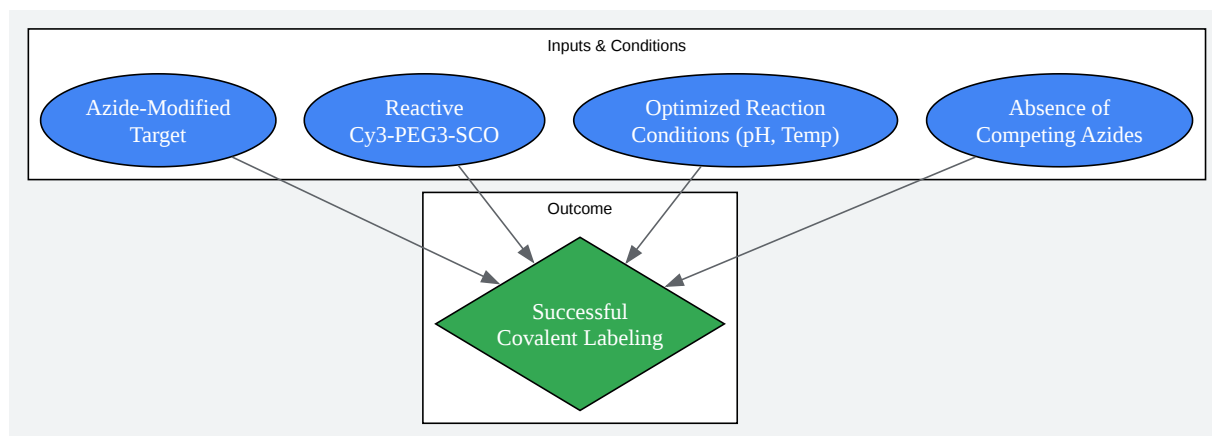
- Prepare **Cy3-PEG3-SCO** Stock Solution: Dissolve **Cy3-PEG3-SCO** in anhydrous DMSO to a stock concentration of 1-5 mM.[\[6\]](#)
- Prepare Staining Solution: Dilute the stock solution in pre-warmed (37°C) Staining Buffer to a final concentration of 5-30 μ M. The optimal concentration should be determined empirically.[\[6\]](#)
- Cell Harvesting and Washing: Harvest cells and wash twice with ice-cold PBS to remove unincorporated azide precursors. Resuspend cells in Staining Buffer at $1-5 \times 10^6$ cells/mL.[\[6\]](#)
- Cell Staining: Add the **Cy3-PEG3-SCO** staining solution to the cells. Incubate for 30-60 minutes at 37°C, protected from light.
- Wash: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold Staining Buffer to remove unreacted dye.
- Flow Cytometry Analysis: Resuspend the cells in a suitable buffer for analysis. Analyze on a flow cytometer with appropriate lasers (e.g., 532 nm or 561 nm) and emission filters (e.g., 570/20 nm bandpass).[\[6\]](#)

Safety and Handling

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat to prevent skin and eye contact.[\[3\]](#)
- Ventilation: Handle in a well-ventilated area or under a chemical fume hood.[\[3\]](#)
- Storage and Stability: Upon arrival, store the compound at -20°C.[\[1\]](#) Protect from light and moisture to prevent degradation.[\[1\]](#)

Logical Relationships for Successful Labeling

For a successful labeling experiment, several conditions must be met. The following diagram outlines these critical dependencies.



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